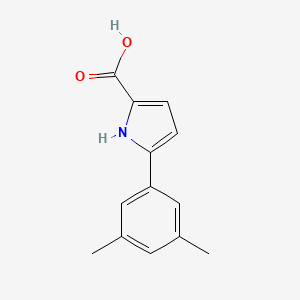
5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-(3,5-dimethylphenyl)- is an organic compound belonging to the class of pyrrole carboxylic acids. This compound is characterized by a pyrrole ring substituted with a carboxylic acid group at the second position and a 3,5-dimethylphenyl group at the fifth position. It is a white solid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(3,5-dimethylphenyl)- typically involves the reaction of pyrrole with a suitable carboxylating agent under controlled conditions. One common method is the carboxylation of pyrrole using carbon dioxide in the presence of a strong base such as sodium hydride. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 5-(3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole-2-carboxylic acids, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-(3,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the 3,5-dimethylphenyl group, making it less hydrophobic.
Pyrrole-3-carboxylic acid: The carboxylic acid group is at the third position, altering its reactivity.
Ethyl 4-bromopyrrole-2-carboxylate: Contains an ester group instead of a carboxylic acid group.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 5-(3,5-dimethylphenyl)- is unique due to the presence of the 3,5-dimethylphenyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other pyrrole carboxylic acids and contributes to its specific properties and applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-8-5-9(2)7-10(6-8)11-3-4-12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
InChI Key |
MSQYLMCSNVXPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















